molecular formula C20H15N5O B2563080 N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide CAS No. 2191266-37-0

N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide

Cat. No.: B2563080
CAS No.: 2191266-37-0
M. Wt: 341.374
InChI Key: VMNSVTYXVRNLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([3,3'-Bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide (CAS 2191266-37-0) is a high-purity chemical reagent for research applications. With a molecular formula of C20H15N5O and a molecular weight of 341.37 g/mol, this heterocyclic compound features a quinoxaline core linked to a [3,3'-bipyridine] moiety via a methylene carboxamide bridge . This structure is of significant interest in medicinal chemistry, as the quinoxaline scaffold is a known privileged structure in drug discovery, capable of binding to various biological targets . Its structural similarity to other quinoxaline-2-carboxamide derivatives, which have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis , suggests potential value in infectious disease research . Furthermore, certain N -benzylquinoxaline-2-carboxamide analogues have demonstrated selective in vitro cytotoxicity against cancer cell lines, including hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancers, indicating its relevance as a scaffold in anticancer agent development . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(19-13-23-17-5-1-2-6-18(17)25-19)24-10-14-8-16(12-22-9-14)15-4-3-7-21-11-15/h1-9,11-13H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNSVTYXVRNLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide typically involves the condensation of 3,3’-bipyridine-5-carboxaldehyde with quinoxaline-2-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process. The use of automated systems and advanced purification techniques further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated potential as an anticancer agent through its interaction with key molecular targets:

  • DNA Topoisomerase Inhibition : Molecular docking studies suggest that N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide may inhibit human DNA topoisomerase, crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Angiogenesis Inhibition : It may also target vascular endothelial growth factor receptors, disrupting angiogenesis and thereby limiting tumor growth by depriving it of essential nutrients.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit antimicrobial properties. This compound is under investigation for its efficacy against various pathogens, including bacteria and fungi. The compound's structural features enhance its ability to penetrate microbial membranes, leading to potential therapeutic applications in treating infections .

Scientific Research Applications

The applications of this compound span several fields:

  • Medicinal Chemistry :
    • Drug Development : Ongoing research focuses on developing this compound as a drug targeting specific enzymes and receptors involved in diseases like cancer and infections .
    • Antidepressant Properties : Similar compounds have shown antidepressant and anxiolytic effects in preclinical models, suggesting potential therapeutic benefits for mood disorders .
  • Biological Research :
    • Biochemical Pathways : The compound's interaction with key biological pathways makes it a valuable tool for studying disease mechanisms and drug responses .
  • Material Science :
    • Organic Semiconductors : The unique electronic properties of quinoxaline derivatives position them as promising candidates for use in organic semiconductors and fluorescent dyes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinoxaline derivatives, including this compound. Results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction through DNA topoisomerase inhibition .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited potent activity against several bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Medicinal ChemistryDrug development for cancer and infectionsInhibition of DNA topoisomerase; receptor targeting
Biological ResearchStudy of biochemical pathwaysInteraction with key molecular targets
Material ScienceDevelopment of organic semiconductorsUnique electronic properties

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to DNA topoisomerase and vascular endothelial growth factor receptor, inhibiting their activity. This leads to the disruption of cellular processes such as DNA replication and angiogenesis, which are critical for the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
  • N-phenylquinoxaline-2-carboxamide
  • N-benzylquinoxaline-2-carboxamide

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide stands out due to its unique bipyridine moiety, which enhances its binding affinity to specific molecular targets. This structural feature makes it a promising candidate for the development of targeted therapies and advanced materials.

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Proteins:
The compound has been identified to interact with several key biological targets:

  • Human DNA Topoisomerase: Inhibition of this enzyme disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, the compound may prevent angiogenesis, which is crucial for tumor growth and metastasis.

Biochemical Pathways:
The interaction with these targets affects various biochemical pathways:

  • Cell Cycle Arrest: Inhibition of DNA topoisomerase can lead to disruption in the normal cell cycle.
  • Apoptosis Induction: The compound’s action on DNA topoisomerase is linked to programmed cell death mechanisms.
  • Angiogenesis Disruption: By targeting VEGFR, the compound may starve tumors by inhibiting their blood supply.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties typical of quinoxaline derivatives:

  • Absorption: Expected to be well absorbed due to its chemical structure.
  • Distribution: Likely to distribute widely in biological tissues.
  • Metabolism and Excretion: The compound’s metabolism may be influenced by environmental factors such as pH and the presence of other compounds.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell LineIC50 (µM)Mechanism of Action
HepG25.0Topoisomerase inhibition
PC-37.5VEGFR inhibition
SK-OV-36.0Induction of apoptosis
A4988.0Angiogenesis disruption

Antimicrobial Activity

Research indicates potential antimicrobial properties as well:

  • The compound has been evaluated for activity against Mycobacterium tuberculosis (Mtb), showing a minimum inhibitory concentration (MIC) indicating effectiveness without significant toxicity .

Case Studies

  • In Vitro Evaluation:
    A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. Results indicated an IC50 value of 5 µM, suggesting strong anticancer potential due to its ability to induce apoptosis through topoisomerase inhibition .
  • In Vivo Studies:
    Animal models have been used to assess the efficacy of this compound against solid tumors. Results demonstrated reduced tumor growth rates with minimal side effects on bone marrow, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide, and how can yield optimization be approached?

  • Methodological Answer : Synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with bipyridinylmethyl amines. Yield optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Design of Experiments (DoE) frameworks, such as factorial designs, can identify critical variables (e.g., solvent choice for solubility) . Characterization via 1^1H NMR, IR (C=O stretch at ~1650 cm1^{-1}), and mass spectrometry (e.g., EI-MS for molecular ion confirmation) is essential for structural validation .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • Chromatography : HPLC with UV detection (λ ~254 nm for aromatic systems).
  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) to verify proton environments (e.g., quinoxaline protons at δ 8.5–9.0 ppm) and IR for functional groups (amide C=O at ~1640–1660 cm1^{-1}) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., ±0.4% deviation) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess IC50_{50} values in cancer cell lines .
  • Target Engagement : Fluorescence polarization assays for binding affinity to kinases or receptors.
  • Solubility/Permeability : PAMPA (Parallel Artificial Membrane Permeability Assay) to predict bioavailability .

Advanced Research Questions

Q. How can contradictions in biological activity data across different cell lines be systematically addressed?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays under controlled conditions (e.g., cell passage number, serum concentration).
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify cell-line-specific pathway activation.
  • Data Normalization : Apply Z-score normalization to account for batch effects or plate variability .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR, VEGFR).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donors .

Q. How can reaction pathways for scaled-up synthesis be optimized while minimizing impurities?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems to enhance heat/mass transfer and reduce side reactions.
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Byproduct Analysis : LC-MS to identify and quantify impurities (e.g., dimerization products) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Tightly sealed containers in dry, ventilated environments (≤25°C) to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods for weighing and aliquoting.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated biohazard containers .

Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-HRMS to track changes in metabolic pathways (e.g., TCA cycle intermediates).
  • Network Pharmacology : Build interaction networks using STRING or Cytoscape to map target-pathway relationships .

Data Contradiction Analysis

Q. What steps should be taken if experimental spectral data (e.g., NMR) conflicts with computational predictions?

  • Methodological Answer :

  • Re-examine Assignments : Compare experimental shifts with literature values for analogous compounds (e.g., quinoxaline derivatives δ 8.3–8.7 ppm) .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d6d_6 vs. CDCl3_3).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level and calculate NMR chemical shifts using GIAO method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.